1-(2-Chloracetyl)-2-Piperidincarbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

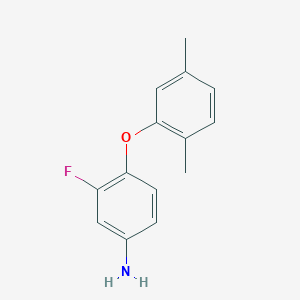

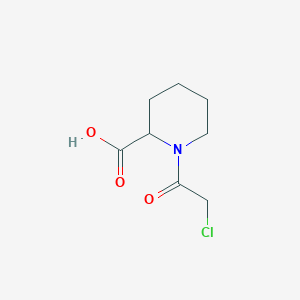

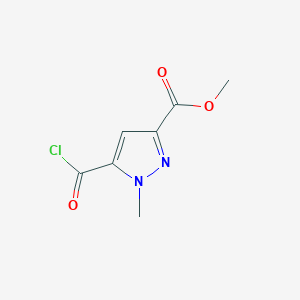

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloroacetyl group attached to the piperidine ring, which imparts unique chemical properties to the molecule

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid has several applications in scientific research, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Industrial Applications: It is used in the production of agrochemicals, polymers, and other industrial products.

Wirkmechanismus

Target of Action

The primary target of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is the enzyme dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine proteases, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid interacts with its target, DPP-IV, by inhibiting its activity . This inhibition is achieved by blocking the transfusion of sodium ions across the cell membrane . The blocking of the “sodium gate” prevents the drastic change in the electric action potential (AP), which is then transferred down the nerve, directly to the central nervous system (CNS) .

Biochemical Pathways

The inhibition of DPP-IV by 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid affects the glucagon-like peptide-1 (GLP-1) pathway . GLP-1 is an incretin hormone secreted by intestinal L-cells in response to food intake . In the presence of plasma dpp-iv, the active form of glp-1 is rapidly inactivated due to the cleavage of a dipeptide from the n-terminus . Thus, the inhibition of DPP-IV extends the half-life of endogenously secreted GLP-1, which in turn enhances insulin secretion and improves glucose tolerance .

Pharmacokinetics

It is known that the compound is synthesized from l-proline with chloroacetyl chloride . The resulting N-acylated product is then converted into the carbonitrile via the corresponding amide intermediate .

Result of Action

The molecular and cellular effects of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid’s action include enhanced insulin secretion, inhibited glucagon release, and slowed gastric emptying . These effects are beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors like 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid offer several potential advantages over existing therapies, including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid typically involves the reaction of piperidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Piperidine+Chloroacetyl chloride→1-(2-Chloroacetyl)-2-piperidinecarboxylic acid

The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature to prevent side reactions and to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Hydrolysis: The reaction can be performed using aqueous acid or base under reflux conditions.

Major Products Formed

Substitution Reactions: Formation of new derivatives with different functional groups.

Oxidation and Reduction Reactions: Formation of oxidized or reduced products with altered chemical properties.

Hydrolysis: Formation of the corresponding carboxylic acid.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid can be compared with other similar compounds, such as:

1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: This compound also contains a chloroacetyl group but has a pyrrolidine ring instead of a piperidine ring. It is used as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors.

Chloroacetyl chloride: A simpler compound that serves as a reagent in the synthesis of various chloroacetyl derivatives.

The uniqueness of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other chloroacetyl-containing compounds.

Eigenschaften

IUPAC Name |

1-(2-chloroacetyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c9-5-7(11)10-4-2-1-3-6(10)8(12)13/h6H,1-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUARARFATZWPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)